molecular formula C7H6BrF2N B2460641 4-Bromo-2-(difluoromethyl)-6-methylpyridine CAS No. 1226800-12-9

4-Bromo-2-(difluoromethyl)-6-methylpyridine

Cat. No.: B2460641
CAS No.: 1226800-12-9
M. Wt: 222.033
InChI Key: YZFJZGHDTSNANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(difluoromethyl)-6-methylpyridine: is an organic compound with the molecular formula C7H6BrF2N . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 4-position, a difluoromethyl group at the 2-position, and a methyl group at the 6-position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-6-methylpyridine typically involves the introduction of bromine and difluoromethyl groups into a pyridine ring. One common method is the bromination of 2-(difluoromethyl)-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridines with various functional groups.

    Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Formation of 2-methyl-6-methylpyridine.

Scientific Research Applications

Chemistry: 4-Bromo-2-(difluoromethyl)-6-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry and material science.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers explore its potential as a lead compound for drug development.

Industry: In the agrochemical industry, this compound is used to synthesize active ingredients for pesticides and herbicides. Its chemical properties make it suitable for developing compounds that can protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-6-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

    4-Bromo-2-(difluoromethyl)pyridine: Lacks the methyl group at the 6-position.

    2-(Difluoromethyl)-6-methylpyridine: Lacks the bromine atom at the 4-position.

    4-Bromo-2-methylpyridine: Lacks the difluoromethyl group at the 2-position.

Uniqueness: 4-Bromo-2-(difluoromethyl)-6-methylpyridine is unique due to the combination of bromine, difluoromethyl, and methyl groups on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which are desirable traits in drug design and development.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFJZGHDTSNANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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